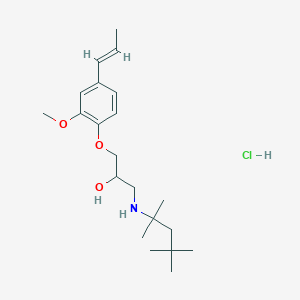

(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride

Description

The compound "(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride" is a propanolamine derivative with a complex structure featuring:

- Aromatic moiety: A 2-methoxy-4-(prop-1-en-1-yl)phenoxy group, where the E-configuration of the propenyl substituent may influence stereochemical interactions.

- Amino side chain: A bulky 2,4,4-trimethylpentan-2-yl amino group, which likely enhances lipophilicity and steric effects.

- Hydrochloride salt: Improves aqueous solubility compared to the free base form.

Properties

IUPAC Name |

1-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO3.ClH/c1-8-9-16-10-11-18(19(12-16)24-7)25-14-17(23)13-22-21(5,6)15-20(2,3)4;/h8-12,17,22-23H,13-15H2,1-7H3;1H/b9-8+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEPSWHQBOWPDF-HRNDJLQDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)OCC(CNC(C)(C)CC(C)(C)C)O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC(=C(C=C1)OCC(CNC(C)(C)CC(C)(C)C)O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride is a synthetic compound which has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

- Molecular Formula : C₁₃H₁₈ClN₁O₄

- Molecular Weight : 284.74 g/mol

- CAS Number : 2316-51-0

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Tumor Growth : Similar compounds have been shown to suppress tumor growth via inhibition of specific kinases such as IkappaB kinase β (IKKβ), which is crucial for NF-kB signaling pathways involved in cell survival and proliferation .

- Induction of Apoptosis : Studies suggest that treatment with related compounds leads to increased expression of apoptotic markers such as cleaved caspase-3 and caspase-8, indicating a potential for inducing programmed cell death in cancer cells .

- Enhanced TRAIL-Induced Apoptosis : The compound may enhance the effects of TRAIL (TNF-related apoptosis-inducing ligand), promoting apoptosis in cancer cells through upregulation of death receptors DR5 and DR6 .

Anticancer Activity

A notable study evaluated the anticancer properties of a similar compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl)phenol (MMPP), which exhibited significant inhibitory effects on colon cancer cell growth. The study reported that MMPP induced apoptosis and modulated the expression of various apoptotic markers in a dose-dependent manner .

| Concentration (μg/mL) | Caspase-3 Activation | Caspase-8 Activation | Tumor Growth Inhibition (%) |

|---|---|---|---|

| 0 | Baseline | Baseline | 0 |

| 5 | Moderate | Low | 30 |

| 10 | High | Moderate | 50 |

| 15 | Very High | High | 75 |

Other Biological Activities

Beyond anticancer effects, preliminary investigations have hinted at additional biological activities:

- Antimicrobial Activity : Some derivatives have shown potential against various bacterial strains, although specific data on this compound remains limited.

Case Studies

In a xenograft mouse model, MMPP was administered at doses ranging from 2.5 to 5 mg/kg, resulting in significant tumor suppression compared to control groups. Immunohistochemical analysis revealed increased levels of active caspase-3 and decreased levels of proliferative markers such as PCNA in treated groups .

Comparison with Similar Compounds

Comparison with Structural Analogs

Propanolamine Derivatives with Aromatic Substituents

Key Compounds:

(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol : Structural Differences: Features an indole ring with methoxymethyl and methoxy groups, contrasting with the target’s propenyl-substituted phenyl group. Bioactivity: Exhibits α1-, α2-, and β1-adrenoceptor binding (IC50 values in nM range) and antiarrhythmic effects. The target’s bulkier amino group may reduce adrenoceptor affinity due to steric hindrance but could improve selectivity for specific subtypes.

Impurity E(EP): (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol : Structural Differences: Smaller isopropyl amino group and methoxyethyl substituent vs. the target’s trimethylpentan-2-yl amino group and propenyl moiety. Implications: The target’s higher lipophilicity may enhance membrane permeability but reduce solubility in its free base form, necessitating hydrochloride salt formulation.

Bioactivity Trends:

- Smaller amino groups (e.g., isopropyl in Impurity E(EP)) correlate with broader adrenoceptor binding , while bulkier groups (e.g., trimethylpentan-2-yl) may limit receptor engagement but improve metabolic stability.

Crystallographic and Structural Analysis

- SHELX Refinement: The target’s crystal structure, if resolved using SHELXL , would provide bond length and angle data for the propanolamine backbone and E-propenyl configuration. Comparatively, compounds like (E)-1-(4,4′-Difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)-3-(4-methylphenyl)prop-2-en-1-one show that fluorine and methyl substituents influence packing efficiency and intermolecular interactions.

- Lumping Strategy: Compounds with similar backbones (e.g., propanolamine derivatives) may be grouped for predictive modeling of physicochemical properties or metabolic pathways .

Hydrochloride Salt vs. Free Base Forms

- Solubility: The hydrochloride form of the target compound enhances water solubility, critical for intravenous administration. Analogous impurities in are free bases, which may exhibit lower solubility .

- Stability : Salt forms often improve shelf-life by reducing hygroscopicity.

Data Tables

Table 1: Structural and Bioactivity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.